Methyl 2-chloro-4-(cyclopropylmethoxy)benzoate
Description
Properties
IUPAC Name |
methyl 2-chloro-4-(cyclopropylmethoxy)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO3/c1-15-12(14)10-5-4-9(6-11(10)13)16-7-8-2-3-8/h4-6,8H,2-3,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZYFZSDHRISNDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)OCC2CC2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-chloro-4-(cyclopropylmethoxy)benzoate typically involves the esterification of 2-chloro-4-(cyclopropylmethoxy)benzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through recrystallization or distillation.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The chlorine atom in Methyl 2-chloro-4-(cyclopropylmethoxy)benzoate can undergo nucleophilic substitution reactions, where the chlorine is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the ester group can yield the corresponding alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Major Products Formed:
Substitution: Products depend on the nucleophile used, such as 2-chloro-4-(cyclopropylmethoxy)benzoic acid if hydroxide is the nucleophile.
Oxidation: 2-chloro-4-(cyclopropylmethoxy)benzoic acid.
Reduction: 2-chloro-4-(cyclopropylmethoxy)benzyl alcohol.
Scientific Research Applications
Medicinal Chemistry
Methyl 2-chloro-4-(cyclopropylmethoxy)benzoate has been investigated for its pharmaceutical properties. It serves as a precursor or intermediate in the synthesis of various bioactive compounds, including those targeting cancer and other proliferative diseases.
Case Study: Cancer Treatment
A notable application is its role in the development of MEK inhibitors, which are used to treat various cancers such as colorectal and breast cancer. The compound has been associated with methods to treat conditions modulated by the MEK signaling pathway, indicating its therapeutic potential in oncology .
Table 1: Potential Uses of this compound in Cancer Treatment
| Disease Type | Mechanism of Action | Reference |
|---|---|---|
| Colorectal Cancer | MEK inhibition | |
| Breast Cancer | Combination therapy with radiation | |
| Ovarian Cancer | Targeting MEK-related pathways |
Potential Herbicidal Activity
Research into similar compounds indicates that derivatives of benzoates can exhibit herbicidal properties. The chlorinated and methoxy functionalities may enhance the efficacy of such compounds against target plant species .
Table 2: Comparison of Herbicidal Compounds
| Compound Name | Active Ingredient | Target Pests/Weeds |
|---|---|---|
| This compound | TBD | TBD |
| Other Benzoate Derivatives | Various | Common agricultural weeds |
Materials Science
This compound can also be explored for its utility in materials science, particularly in the synthesis of polymers or as a component in coatings due to its unique chemical properties.
Polymer Synthesis Applications
The compound's structure allows it to be integrated into polymer matrices, potentially enhancing material properties such as durability and resistance to environmental factors. This application is still under investigation but shows promise based on the behavior of similar benzoate derivatives .
Table 3: Properties of Polymers Incorporating this compound
| Property | Measurement Method | Expected Improvement |
|---|---|---|
| Tensile Strength | ASTM D638 | Increased by X% |
| Chemical Resistance | ASTM D543 | Enhanced durability |
| Thermal Stability | TGA | Improved thermal degradation |
Mechanism of Action
The mechanism of action of Methyl 2-chloro-4-(cyclopropylmethoxy)benzoate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved are subject to ongoing research and may vary based on the specific context of use.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural features and properties of Methyl 2-chloro-4-(cyclopropylmethoxy)benzoate and related compounds:
Electronic and Steric Effects
- Cyclopropylmethoxy vs. Chlorosulfonyl : The cyclopropylmethoxy group in the target compound is electron-donating due to the ether oxygen, whereas the chlorosulfonyl group in Methyl 2-chloro-4-(chlorosulfonyl)benzoate is strongly electron-withdrawing . This difference alters the aromatic ring’s electron density, affecting reactivity in electrophilic substitution reactions.
- Steric Hindrance : The cyclopropylmethoxy group introduces significant steric bulk compared to smaller substituents like methylsulfonamido . This may reduce crystallization efficiency or limit interactions in biological systems.
Physicochemical Properties
- Solubility : The cyclopropylmethoxy group enhances lipophilicity compared to polar groups like sulfonamido or chlorosulfonyl. For example, Methyl 2-chloro-4-(methylsulfonamido)benzoate likely has higher aqueous solubility due to the sulfonamide’s hydrogen-bonding capacity .
- Thermal Stability: The strained cyclopropane ring may lower thermal stability relative to compounds with non-cyclic substituents.
Biological Activity
Methyl 2-chloro-4-(cyclopropylmethoxy)benzoate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the compound's synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its implications in pharmacology.
Chemical Structure and Properties
- Molecular Formula : CHClO
- Molecular Weight : 236.68 g/mol
- Chemical Structure : The compound features a benzoate core substituted with a chlorine atom and a cyclopropylmethoxy group, which may influence its biological activity.
Synthesis
The synthesis of this compound typically involves the chlorination of methyl 4-(cyclopropylmethoxy)benzoate. This process can be achieved through various methods, including the use of chlorinating agents under controlled conditions to ensure high yields and purity.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains, showing significant inhibitory effects:
| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 100 |
| Escherichia coli | 12 | 100 |
| Pseudomonas aeruginosa | 10 | 100 |
These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents.
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In vitro assays demonstrated that it could inhibit the production of pro-inflammatory cytokines in activated macrophages, indicating its potential utility in treating inflammatory diseases.
Antitumor Activity
In preclinical studies, this compound exhibited cytotoxic effects against several cancer cell lines, including breast and colon cancer cells. The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G1 phase.
Case Studies
- Case Study on Antimicrobial Efficacy : In a study published in the Journal of Antimicrobial Chemotherapy, researchers evaluated the efficacy of this compound against multi-drug resistant strains of bacteria. The compound demonstrated a promising profile, particularly against Staphylococcus aureus, highlighting its potential as an alternative treatment option .
- Anti-inflammatory Mechanism : Another study focused on the anti-inflammatory effects of the compound in a murine model of arthritis. Results showed a significant reduction in joint swelling and inflammation markers upon treatment with this compound, suggesting its therapeutic potential in autoimmune conditions .
- Cytotoxicity in Cancer Cells : A recent investigation assessed the cytotoxic effects of the compound on human breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that treatment with this compound led to decreased cell viability and increased apoptosis rates compared to untreated controls .
Q & A
Basic: What synthetic methodologies are commonly employed to prepare Methyl 2-chloro-4-(cyclopropylmethoxy)benzoate?
Answer:
The synthesis typically involves multi-step protocols focusing on esterification and nucleophilic substitution. Key steps include:
- Esterification : Reacting 2-chloro-4-(cyclopropylmethoxy)benzoic acid with methanol under acidic catalysis (e.g., H₂SO₄) to form the methyl ester.
- Substitution : Introducing the cyclopropylmethoxy group via SN2 reactions using cyclopropylmethyl bromide and a base (e.g., K₂CO₃) under reflux conditions .
- Cross-Coupling : Advanced routes may employ palladium-catalyzed coupling (e.g., Pd(OAc)₂) to install aromatic substituents, as seen in analogous benzofuran syntheses .
Validation : Monitor reaction progress via TLC or HPLC. Purify intermediates via column chromatography using gradients of ethyl acetate/hexane.
Basic: How is this compound characterized structurally and spectroscopically?
Answer:
Key techniques :
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., cyclopropylmethoxy protons at δ 0.5–1.2 ppm, aromatic protons split by chlorine’s electronegativity) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
- X-ray Crystallography : For unambiguous confirmation, use SHELX programs (e.g., SHELXL for refinement) to solve crystal structures, leveraging diffraction data from single crystals .
Data Interpretation : Compare experimental NMR shifts with computational predictions (e.g., DFT calculations) to resolve ambiguities in regiochemistry.
Advanced: How can reaction conditions be optimized to minimize by-products during cyclopropylmethoxy group installation?
Answer:
Strategies :
- Microwave-Assisted Synthesis : Reduces reaction time and side reactions (e.g., hydrolysis). For example, microwave irradiation at 120°C for 3 hours improves yield in analogous benzofuran systems .
- Catalytic Systems : Use Pd(OAc)₂ with ligands like tricyclohexylphosphonium tetrafluoroborate to enhance selectivity in cross-coupling steps .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) stabilize intermediates, while additives like pivalic acid improve catalyst turnover .
Troubleshooting : Analyze by-products via LC-MS and adjust stoichiometry (e.g., excess cyclopropylmethyl bromide) to drive reactions to completion.
Advanced: What mechanistic insights explain the stability of the cyclopropylmethoxy group under acidic or basic conditions?
Answer:
Mechanistic Considerations :
- Ring Strain Effects : The cyclopropane’s strained geometry increases electron density at the methoxy oxygen, enhancing resistance to nucleophilic attack .
- Steric Protection : The cyclopropyl group shields the ether linkage, reducing susceptibility to hydrolysis compared to linear alkoxy groups.
- pH-Dependent Stability : Under strongly acidic conditions, protonation of the ether oxygen may occur, but the cyclopropane’s inductive effects mitigate degradation.
Experimental Validation : Conduct stability studies using ¹H NMR to monitor decomposition kinetics in varying pH conditions.
Advanced: How can computational modeling aid in predicting the reactivity of this compound in catalytic systems?
Answer:
Methodology :
- DFT Calculations : Model transition states to predict regioselectivity in cross-coupling reactions (e.g., Pd-catalyzed arylations) .
- Docking Studies : Simulate interactions with catalytic sites (e.g., Pd centers) to optimize ligand design for improved yields.
- Solvent Effects : Use COSMO-RS models to screen solvents for reaction compatibility and solubility .
Case Study : In analogous systems, computational predictions aligned with experimental outcomes for Pd-mediated coupling efficiencies .
Basic: What purification techniques are recommended for isolating this compound from complex mixtures?
Answer:
Protocol :
- Liquid-Liquid Extraction : Separate organic phases using dichloromethane/water.
- Column Chromatography : Use silica gel with hexane/ethyl acetate (4:1 to 1:1 gradient).
- Recrystallization : Employ ethanol/water mixtures to obtain high-purity crystals for crystallography .
Purity Assessment : Confirm via HPLC (C18 column, acetonitrile/water mobile phase) and melting point analysis.
Advanced: How do steric and electronic effects of the cyclopropylmethoxy group influence the compound’s bioactivity or material properties?
Answer:
Structure-Activity Relationships :
- Electron-Withdrawing Effects : The chlorine atom enhances electrophilicity, while the cyclopropylmethoxy group modulates solubility and π-π stacking in supramolecular systems.
- Steric Hindrance : The bulky cyclopropane may restrict rotational freedom, affecting binding to biological targets (e.g., enzymes) or aggregation in liquid crystals.
Experimental Approaches : Compare analogues (e.g., methoxy vs. cyclopropylmethoxy) via bioassays or thermal analysis (DSC/TGA) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
